SMARCA-BD ligand 1 for Protac dihydrochloride
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Overview
Description
SMARCA-BD ligand 1 for Protac (dihydrochloride) is a compound that binds to the BAF ATPase subunits SMARCA2, facilitating its degradation based on PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research to study the degradation of SMARCA2, a subunit of the BAF (BRG1/BRM-associated factor) complex, which plays a crucial role in chromatin remodeling and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMARCA-BD ligand 1 for Protac (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the dihydrochloride group . The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production of SMARCA-BD ligand 1 for Protac (dihydrochloride) is achieved through large-scale synthesis processes that ensure high purity and yield. These methods often involve the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
SMARCA-BD ligand 1 for Protac (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
SMARCA-BD ligand 1 for Protac (dihydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of SMARCA-BD ligand 1 for Protac (dihydrochloride) involves binding to the BAF ATPase subunits SMARCA2, leading to its degradation via the ubiquitin-proteasome system . This process is facilitated by the PROTAC technology, which uses a bifunctional molecule to recruit an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SMARCA-BD ligand 1 for Protac (dihydrochloride) include:
SMARCA-BD ligand 1 for Protac hydrochloride: Another form of the compound with similar biological activity.
dBET1: A PROTAC compound targeting BET bromodomains for degradation.
BRD4-BD1-IN-2: A compound targeting BRD4 bromodomains for degradation.
Uniqueness
SMARCA-BD ligand 1 for Protac (dihydrochloride) is unique due to its specific targeting of SMARCA2, a subunit of the BAF complex, which is involved in chromatin remodeling and gene expression . This specificity makes it a valuable tool for studying the role of SMARCA2 in various biological processes and diseases .
Properties
IUPAC Name |
2-(6-amino-5-piperazin-1-ylpyridazin-3-yl)phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O.2ClH/c15-14-12(19-7-5-16-6-8-19)9-11(17-18-14)10-3-1-2-4-13(10)20;;/h1-4,9,16,20H,5-8H2,(H2,15,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBBYNMFULAIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NN=C2N)C3=CC=CC=C3O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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